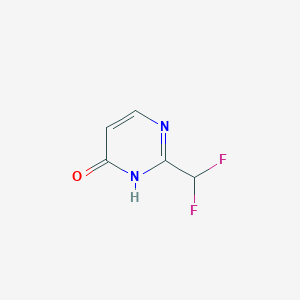

2-(Difluoromethyl)pyrimidin-4-OL

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a ubiquitous structural motif in a vast array of biologically important molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. Beyond its biological origins, the pyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. nih.govchemicalbook.com The ability of the pyrimidine ring to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal framework for designing molecules that can effectively interact with biological targets. nih.govebi.ac.uk

Strategic Role of Fluorine and Difluoromethyl Groups in Molecular Design

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. cas.cn The difluoromethyl group (-CF₂H) has emerged as a particularly valuable substituent in molecular design for several key reasons. vulcanchem.com Its strong electron-withdrawing nature can significantly influence the electronic distribution within a molecule, impacting its reactivity and binding affinities. vulcanchem.com Furthermore, the difluoromethyl group is known to enhance metabolic stability, a critical factor in the development of therapeutic agents, by being resistant to oxidative degradation. vulcanchem.com The steric bulk of the -CF₂H group can also play a crucial role in dictating a molecule's conformation and its selectivity for specific biological targets. vulcanchem.com

Positioning 2-(Difluoromethyl)pyrimidin-4-OL as a Key Research Target in Heterocyclic Chemistry

The compound this compound, with the molecular formula C₅H₄F₂N₂O, represents a confluence of the advantageous properties of both the pyrimidine scaffold and the difluoromethyl group. vulcanchem.com This molecule is the subject of growing interest within the research community due to its potential as a versatile building block for the synthesis of more complex and functionally diverse compounds. nih.govmdpi.com Its structure, featuring a reactive hydroxyl group and a metabolically robust difluoromethyl substituent on a biologically relevant pyrimidine core, presents a unique platform for chemical exploration and development. The inherent tautomeric nature of the 4-hydroxypyrimidine (B43898) ring system further adds to its chemical complexity and potential for diverse interactions. chemicalbook.comvulcanchem.com

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are key to understanding its behavior and potential applications.

| Property | Value |

| Molecular Formula | C₅H₄F₂N₂O |

| Molecular Weight | 146.09 g/mol |

| CAS Number | 1935338-85-4 |

Note: This data is compiled from publicly available chemical databases. bldpharm.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies, often involving the cyclization of a difluoromethyl-containing precursor with a suitable three-carbon unit. While specific, detailed synthetic procedures for this exact compound are not extensively documented in the provided results, general methods for the synthesis of substituted pyrimidines are well-established. researchgate.netfrontiersin.org

The reactivity of this compound is characterized by the interplay of its functional groups. The hydroxyl group at the 4-position can undergo a variety of reactions, including alkylation and acylation. vulcanchem.com Furthermore, the pyrimidine ring itself can be subject to nucleophilic substitution reactions, particularly after activation. The presence of the electron-withdrawing difluoromethyl group at the 2-position influences the reactivity of the entire heterocyclic system. vulcanchem.com

Tautomerism: A Key Feature

An important characteristic of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the -ol (enol) and -one (keto) forms. chemicalbook.comvulcanchem.com In the case of this compound, this equilibrium is between this compound and 2-(difluoromethyl)pyrimidin-4(3H)-one. The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring. nih.gov Computational studies on related 4-pyridones suggest that the lactam (keto) form is often favored. nih.gov This tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological interaction profiles.

Applications as a Chemical Building Block

The primary significance of this compound in current research lies in its utility as a versatile synthetic intermediate. nih.govmdpi.com Its structure allows for further chemical modification at multiple sites, enabling the construction of a diverse library of more complex molecules. The hydroxyl group can be converted to other functionalities, such as a chloro group, which can then be displaced by various nucleophiles to introduce a wide range of substituents. This makes it a valuable precursor for the synthesis of novel compounds for screening in drug discovery and agrochemical development programs. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-4(7)5-8-2-1-3(10)9-5/h1-2,4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTPOJNMFODUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Difluoromethyl Pyrimidin 4 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary pathway for modifying the pyrimidine (B1678525) core of 2-(difluoromethyl)pyrimidin-4-ol. These reactions typically involve the displacement of a leaving group from the pyrimidine ring by a nucleophile.

The difluoromethyl (CHF₂) group is generally characterized by its high stability and resistance to metabolic degradation. vulcanchem.com This stability is a key feature, making it a desirable substituent in medicinal chemistry. Unlike gem-difluoroalkene functionalities where fluorine atoms can be displaced via an addition-elimination mechanism, the C-F bonds in the difluoromethyl group attached to the pyrimidine ring are typically robust and not readily susceptible to nucleophilic substitution under standard conditions. cas.cn Its primary influence is electronic, where its strong electron-withdrawing nature deactivates the pyrimidine ring toward electrophilic attack and influences the reactivity of other positions on the ring.

The most reactive site for nucleophilic substitution on the this compound scaffold is the C-4 position. The hydroxyl group can be converted into a good leaving group, facilitating substitution. For instance, treatment with phosphorus pentachloride (PCl₅) replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-2-(difluoromethyl)pyrimidine (B2770655). vulcanchem.com

This chlorinated intermediate is a versatile precursor for further functionalization. The chlorine at the C-4 position is highly susceptible to displacement by a variety of nucleophiles. This reactivity pattern is consistent with general observations in pyrimidine chemistry, where the C-4 and C-2 positions are the most common sites for nucleophilic attack, especially when substituted with a good leaving group. nih.govrsc.org

Further modifications can be achieved through the reaction of the hydroxyl group. Alkylation with alkyl halides or esterification with acyl chlorides can produce the corresponding ether or ester derivatives, which can modulate the compound's physical properties like solubility. vulcanchem.com

Table 1: Nucleophilic Substitution Reactions

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | PCl₅ | 4-Chloro-2-(difluoromethyl)pyrimidine | Halogenation (Substitution of -OH) | vulcanchem.com |

| This compound | Alkyl Halide | 4-Alkoxy-2-(difluoromethyl)pyrimidine | Alkylation (Etherification) | vulcanchem.com |

| This compound | Acyl Chloride | 4-Acyloxy-2-(difluoromethyl)pyrimidine | Esterification | vulcanchem.com |

Electrophilic Aromatic Substitution on Pyrimidine Derivatives

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the aromatic ring. libretexts.org However, pyrimidine is an electron-deficient heterocycle, making it inherently unreactive towards EAS reactions. youtube.com The presence of two ring nitrogen atoms and the strongly electron-withdrawing difluoromethyl group further deactivates the ring in this compound, making such substitutions exceptionally difficult. youtube.com

Reactions like nitration or halogenation, which are common for benzene (B151609) derivatives, typically require harsh conditions for pyridine (B92270) and are even more challenging for pyrimidine. youtube.comyoutube.com If a reaction were to occur, the electrophile would be directed to the C-5 position, which is the most electron-rich carbon on the pyrimidine ring. However, due to the severe deactivation of the ring, direct electrophilic aromatic substitution on this compound is not a synthetically viable transformation under normal conditions.

Oxidation and Reduction Transformations

The functional groups of this compound allow for specific oxidation and reduction reactions.

Oxidation: The secondary alcohol tautomer of the pyrimidin-4-ol can be oxidized. Using a strong oxidizing agent such as the Jones reagent (CrO₃/H₂SO₄/acetone), the hydroxyl group can be converted to a carbonyl group, yielding 2-(difluoromethyl)pyrimidin-4-one. vulcanchem.comimperial.ac.uk

Reduction: The aromatic pyrimidine ring can be reduced. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst (H₂/Pd), can reduce the pyrimidine ring to a dihydropyrimidine (B8664642) derivative. vulcanchem.comfiveable.me This transformation alters the aromaticity and, consequently, the chemical and biological properties of the molecule.

Table 2: Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Transformation | Reference |

|---|---|---|---|---|

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2-(Difluoromethyl)pyrimidin-4-one | Oxidation of hydroxyl group | vulcanchem.comimperial.ac.uk |

Functional Group Interconversions on the Pyrimidine Scaffold

Functional group interconversions (FGIs) are fundamental in organic synthesis, involving the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uksolubilityofthings.com The chemistry of this compound provides several examples of such transformations.

The conversion of the hydroxyl group to a chloro group using PCl₅ is a key FGI, transforming the molecule into a more versatile intermediate for nucleophilic substitutions. vulcanchem.com Similarly, the oxidation of the hydroxyl group to a ketone and the reduction of the pyrimidine ring are also classic examples of FGIs that significantly modify the molecule's structure and reactivity. vulcanchem.comcas.cn

Ester derivatives of this compound, formed by reacting the hydroxyl group with acyl chlorides, can be hydrolyzed back to the parent compound. vulcanchem.com This hydrolysis is typically carried out under basic conditions (saponification) or acidic conditions. researchgate.netmdpi.com This reaction is fundamental for its use as a protecting group strategy or for the controlled release of the active hydroxyl compound.

Similarly, the 4-chloro derivative can be hydrolyzed back to this compound, demonstrating the reversibility of some functional group interconversions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Difluoromethyl)pyrimidin-4-one |

| 4-Chloro-2-(difluoromethyl)pyrimidine |

Chemical Transformations of the Pyrimidine-4-ol Moiety

The pyrimidine-4-ol core of the molecule can undergo several key reactions, enabling the synthesis of a diverse range of derivatives. These transformations primarily involve the hydroxyl group and the pyrimidine ring itself.

Halogenation: A significant transformation is the conversion of the hydroxyl group to a halogen, typically chlorine. This is often accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-2-(difluoromethyl)pyrimidine is a highly valuable intermediate, as the chlorine atom acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions (SNAr). This allows for the introduction of various nucleophiles at the C-4 position. researchgate.net

Oxidation: The pyrimidine-4-ol can be oxidized to the corresponding 2-(difluoromethyl)pyrimidin-4-one. This transformation alters the electronic properties and potential biological activity of the pyrimidine core.

Reduction: Catalytic hydrogenation of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives. This process reduces the aromaticity of the ring system, which can significantly impact the molecule's three-dimensional structure and biological interactions.

These fundamental transformations highlight the utility of this compound as a building block for creating more complex molecules with potential applications in various fields of chemical research.

Alkylation Strategies for Regioselective Functionalization

Alkylation of this compound is a critical method for its functionalization. However, the molecule is an ambident nucleophile, meaning it possesses two potential sites for alkylation: the exocyclic oxygen atom (O-alkylation) and the ring nitrogen atom (N-alkylation). This leads to a challenge in controlling the regioselectivity of the reaction.

Chemoselective O-Alkylation versus N-Alkylation Studies

The competition between O- and N-alkylation is a classic challenge in the chemistry of hydroxypyrimidines and related heterocyclic systems like pyridones. researchgate.netacs.org this compound exists in a tautomeric equilibrium with its pyrimidin-4-one form. The neutral molecule typically exists predominantly as the pyrimidin-4-one tautomer. However, upon deprotonation with a base, an ambident anion is formed with negative charge density distributed on both the oxygen and nitrogen atoms.

Theoretical Basis: The outcome of the alkylation is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is generally considered a "softer" nucleophilic center, while the oxygen atom is "harder." Consequently, "hard" alkylating agents tend to favor reaction at the oxygen atom, while "soft" alkylating agents preferentially react at the nitrogen atom. acs.org

Product Ratios: Studies on analogous systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, have shown that direct alkylation with simple alkyl halides often yields a mixture of both N- and O-alkylated products. nih.govnih.gov The ratio of these products is highly dependent on the specific reaction conditions and the nature of the substrates. In some cases, exclusive O-alkylation has been achieved, with no detectable traces of the N-alkylated derivative, particularly when using specific, complex alkylating agents. nih.govnih.gov Conversely, certain reaction conditions or substrate features can drive the reaction completely toward N-alkylation. nih.gov

The reliable determination of the alkylation site is crucial and is typically accomplished using advanced NMR techniques, such as HSQC, HMBC, and ROESY, which can unambiguously distinguish between the N- and O-alkylated isomers. researchgate.net

Influence of Alkylating Agent Structure and Reaction Conditions on Regioselectivity

The regiochemical outcome of the alkylation of this compound can be steered by carefully selecting the alkylating agent and optimizing the reaction conditions.

Influence of the Alkylating Agent: The structure of the electrophile plays a pivotal role. This includes both the alkyl group and its leaving group.

Leaving Group: The nature of the leaving group in the alkylating agent (R-X) is critical. In line with HSAB theory, alkylating agents with "hard" leaving groups (e.g., sulfates, triflates) tend to favor O-alkylation. Conversely, those with "soft" leaving groups like iodide (a soft base) often lead to a higher proportion of N-alkylation. Studies on related pyrimidinones (B12756618) have demonstrated that changing the leaving group from chloride to bromide to iodide can influence reaction yields, with iodides often providing the best results for O-alkylation under specific conditions. nih.govnih.gov

Steric Hindrance: The steric bulk of the alkylating agent can also influence selectivity. Highly hindered electrophiles may favor reaction at the less sterically encumbered site, which is often the exocyclic oxygen atom.

Influence of Reaction Conditions:

Solvent: The polarity and type of solvent can affect the reactivity of the ambident anion. Aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly used. nih.govresearchgate.net The choice of solvent can influence the dissociation of the ion pair formed between the pyrimidinolate anion and the counter-ion, thereby affecting the availability of the N- and O-nucleophilic sites.

Base and Counter-ion: The base used to deprotonate the pyrimidin-4-ol determines the counter-ion. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.gov The nature of the metal cation (e.g., K⁺, Cs⁺) can influence the regioselectivity through coordination effects, potentially favoring one nucleophilic site over the other. For instance, the use of Cs₂CO₃ has been reported to promote O-alkylation in some pyrimidinone systems.

Temperature: Reaction temperature can also be a deciding factor. In certain systems, lower temperatures have been found to favor O-alkylation, while higher temperatures can lead to an increase in N-alkylation. researchgate.net

A summary of how reaction parameters influence alkylation regioselectivity in analogous pyrimidinone systems is presented below.

| Parameter | Effect on Regioselectivity (O- vs. N-Alkylation) | Typical Conditions/Reagents |

|---|---|---|

| Alkylating Agent Leaving Group | Harder leaving groups (sulfates, triflates) favor O-alkylation. Softer leaving groups (iodides) can increase N-alkylation, although O-alkylation can still be dominant. nih.govnih.gov | Alkyl iodides, bromides, chlorides; Dialkyl sulfates. |

| Solvent | Aprotic polar solvents are common. The specific solvent can influence ion pairing and thus the N/O ratio. | DMF, MeCN, Acetone. nih.govresearchgate.net |

| Base/Counter-ion | The counter-ion can coordinate to N or O, influencing reactivity. Larger, softer cations like Cs⁺ may favor O-alkylation. | K₂CO₃, Cs₂CO₃, NaH. nih.govresearchgate.net |

| Temperature | Can shift the equilibrium between products. Often, one isomer is thermodynamically more stable, while the other is kinetically favored. researchgate.net | Reactions can be run from room temperature to reflux. researchgate.netnih.gov |

Detailed Reaction Mechanism Elucidation for Key Transformations

The key transformations of this compound proceed through well-established reaction mechanisms.

Mechanism of Alkylation: The alkylation reaction proceeds via a nucleophilic substitution mechanism, typically SN2. The process begins with the deprotonation of the pyrimidin-4-ol by a base (e.g., K₂CO₃) to form the pyrimidinolate anion. This ambident nucleophile then attacks the electrophilic carbon of the alkylating agent. The transition state involves the simultaneous formation of the new C-O or C-N bond and the breaking of the C-X (where X is the leaving group) bond. The regioselectivity is determined at this stage, governed by the electronic and steric factors discussed previously.

Mechanism of Halogenation: The conversion of the hydroxyl group to a chloro group using POCl₃ involves the pyrimidin-4-ol acting as a nucleophile. The oxygen atom attacks the phosphorus center of POCl₃, leading to the displacement of a chloride ion. This forms a dichlorophosphoryl intermediate attached to the pyrimidine oxygen. This intermediate is highly activated, making the C-4 position very electrophilic. A chloride ion then acts as a nucleophile, attacking the C-4 position in an SNAr-type mechanism, which results in the cleavage of the C-O bond and formation of the 4-chloro-2-(difluoromethyl)pyrimidine product.

Mechanism of Bromination at C-5: While not a transformation of the hydroxyl group itself, the bromination of the pyrimidine ring at the C-5 position is a relevant reaction. For related 4(3H)-pyrimidinones, this electrophilic substitution has been shown to proceed through an addition-elimination mechanism. The reaction likely involves the attack of bromine (Br₂) on the electron-rich C-5 position of the pyrimidine ring (potentially of a covalent hydrate (B1144303) form in aqueous media) to form a cationic intermediate. Subsequent elimination of a proton (or dehydration) restores the aromaticity of the ring, yielding the 5-bromo derivative.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 2-(Difluoromethyl)pyrimidin-4-ol is characterized by distinct signals that correspond to the different protons within the molecule. The proton of the difluoromethyl (-CF₂H) group is expected to appear as a triplet in the range of δ 6.0–7.3 ppm, a result of coupling with the two adjacent fluorine atoms. rsc.orgvulcanchem.com The hydroxyl (-OH) proton at the 4-position would likely produce a broad singlet at a downfield chemical shift, typically between δ 10–12 ppm. vulcanchem.com The protons on the pyrimidine (B1678525) ring itself would also give characteristic signals.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring are anticipated to resonate in the δ 150–160 ppm region. vulcanchem.com A key feature is the signal for the difluoromethyl carbon (-C F₂H), which appears as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). This signal is typically found in the range of δ 110–120 ppm, with a large coupling constant of approximately 250 Hz. vulcanchem.com This distinct triplet is a clear indicator of the -CF₂H group. rsc.org

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 6.0 - 7.3 | Triplet (t) | Proton of the -CF₂H group, coupled to two fluorine atoms. rsc.orgvulcanchem.com |

| ¹H | 10.0 - 12.0 | Broad Singlet (s) | Proton of the -OH group. vulcanchem.com |

| ¹³C | 150 - 160 | - | Carbons of the pyrimidine ring (C2, C4, C5, C6). vulcanchem.com |

| ¹³C | 110 - 120 | Triplet (t) | Carbon of the -C F₂H group, with a large ¹J_CF coupling constant (~250 Hz). vulcanchem.com |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY) are invaluable for establishing connectivity within a molecule. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment would definitively link the protons to their directly attached carbons and to carbons that are two or three bonds away. For instance, a cross-peak in an HSQC spectrum would correlate the ¹H signal of the difluoromethyl proton to the ¹³C signal of the difluoromethyl carbon. This confirms the assignment of these key groups and helps piece together the complete molecular puzzle.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the IR spectrum of this compound, several characteristic absorption bands are expected. A strong, broad absorption band around 3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, confirming its presence. vulcanchem.com The C-F bonds of the difluoromethyl group give rise to strong vibrations in the 1100–1200 cm⁻¹ region. vulcanchem.com Specifically, C-F stretching vibrations in similar fluorinated compounds are observed around 1117-1173 cm⁻¹. rsc.org The pyrimidine ring itself exhibits characteristic C=N and C=C stretching vibrations, which typically appear in the 1500-1600 cm⁻¹ range.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Source |

| O-H Stretch | Hydroxyl (-OH) | ~3200 (Broad) | vulcanchem.com |

| C-F Stretch | Difluoromethyl (-CF₂) | 1100 - 1200 (Strong) | rsc.orgvulcanchem.com |

| C=N / C=C Stretch | Pyrimidine Ring | 1500 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis. The molecular formula of this compound is C₅H₄F₂N₂O, giving it a nominal molecular weight of approximately 146 g/mol . nih.gov

Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) is formed. This ion is energetically unstable and can break apart into smaller, charged fragments. sapub.org The fragmentation pattern is characteristic of the molecule's structure. For pyrimidine derivatives, fragmentation often involves the cleavage of the ring or the loss of substituents. sapub.org A likely fragmentation pathway for this compound would involve the loss of the difluoromethyl group or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₅H₄F₂N₂O), the calculated exact mass is 146.02916908 Da. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific chemical formula, distinguishing it from other potential compounds with the same nominal mass. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, insights into the energy differences between electronic states can be obtained. libretexts.org

The absorption spectrum of this compound is characterized by electronic transitions, primarily of the π → π* and n → π* types, which are typical for heterocyclic compounds containing conjugated π systems and heteroatoms with non-bonding electrons. lumenlearning.comyoutube.com The pyrimidine ring, being a π-electron deficient system, and the presence of the difluoromethyl group and a hydroxyl group, influence the energies of these transitions. vulcanchem.com

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. libretexts.org The n → π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically of lower intensity. youtube.com The solvent environment can also affect the absorption spectrum, with polar solvents potentially causing shifts in the absorption maxima due to interactions with the molecule. researchgate.net

While absorption spectra reveal the energy required for electronic excitation, emission (fluorescence) spectra provide information about the energy released when the excited molecule returns to its ground state. The difference in wavelength between the absorption maximum (λ_max) and the emission maximum is known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process.

Detailed analysis of the absorption and emission spectra of this compound allows for the determination of the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, a fundamental electronic property of the molecule. libretexts.orglibretexts.org

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. preprints.orgresearchgate.net This powerful technique provides unambiguous information about the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. elsevierpure.com

SC-XRD analysis of a suitable single crystal of this compound would yield highly accurate data on its molecular structure. For pyrimidine derivatives, typical C-N bond lengths within the ring are in the range of 1.32 to 1.35 Å, and C-C bond lengths are around 1.38 to 1.40 Å. researchgate.net The bond angles within the pyrimidine ring are expected to be close to 120°, consistent with sp² hybridization, although some distortion may occur due to the presence of different substituents. researchgate.net

The geometry of the difluoromethyl group, including the C-F bond lengths and the F-C-F bond angle, would be precisely determined. Similarly, the C-O bond length of the hydroxyl group and the torsion angles describing the orientation of the substituents relative to the pyrimidine ring would be established. This detailed structural information is invaluable for understanding the molecule's conformational preferences and steric properties.

Table 1: Representative Bond Lengths and Angles for Pyrimidine Derivatives

| Bond/Angle | Typical Value Range |

| C-N (ring) | 1.32 - 1.35 Å |

| C-C (ring) | 1.38 - 1.40 Å |

| N-C-N (angle) | 116° - 122° |

| C-N-C (angle) | 116° - 122° |

Note: These are general ranges for pyrimidine derivatives and the actual values for this compound would be determined by SC-XRD. researchgate.net

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal, providing insights into intermolecular interactions that govern the supramolecular architecture. preprints.org For this compound, hydrogen bonding is expected to be a dominant intermolecular force. libretexts.org The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. psu.educhemistryguru.com.sg These hydrogen bonds can lead to the formation of specific patterns, such as dimers, chains, or sheets. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. collegeboard.org This experimental data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. github.iolibretexts.org

The molecular formula of this compound is C₅H₄F₂N₂O. bldpharm.com To confirm this, the experimentally determined mass percentages of carbon, hydrogen, fluorine, nitrogen, and oxygen from elemental analysis would be compared to the theoretical percentages calculated from the molecular formula. youtube.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | 12.01 | 5 | 60.05 | 41.13 |

| Hydrogen | 1.008 | 4 | 4.032 | 2.76 |

| Fluorine | 19.00 | 2 | 38.00 | 26.02 |

| Nitrogen | 14.01 | 2 | 28.02 | 19.19 |

| Oxygen | 16.00 | 1 | 16.00 | 10.96 |

| Total | 146.10 | 100.00 |

Note: The molecular weight is 146.10 g/mol . bldpharm.com

Theoretical and Computational Investigations of 2 Difluoromethyl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govirjweb.com It is particularly effective for calculating the properties of molecules like 2-(Difluoromethyl)pyrimidin-4-OL, offering a balance between accuracy and computational cost. nih.govscirp.org DFT calculations are foundational for optimizing molecular geometry and understanding the electronic landscape of the molecule. irjweb.com

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). irjweb.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted until the lowest energy state is achieved. irjweb.com

The resulting optimized geometric parameters provide a detailed three-dimensional picture of the molecule. For instance, the electron-withdrawing nature of the difluoromethyl group is expected to influence the bond lengths and angles within the pyrimidine (B1678525) ring. The C-F bond lengths are typically around 1.35 Å. nist.gov The geometry around the hydroxyl group and its interaction with the ring nitrogen atoms are also critical aspects revealed by optimization. These computed parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. nih.govresearchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) No experimental or computational data for these specific parameters were found in the search results. The table below is a representation of how such data would be presented.

| Parameter | Value (Å or Degrees) |

|---|---|

| Bond Lengths (Å) | |

| C2-C(F₂H) | Data not available |

| C-F | Data not available |

| C4-O | Data not available |

| N1-C2 | Data not available |

| C4-C5 | Data not available |

| Bond Angles (º) | |

| N1-C2-N3 | Data not available |

| F-C-F | Data not available |

| C5-C4-O | Data not available |

| Dihedral Angles (º) | |

| N3-C2-C(F₂H)-F | Data not available |

Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. nih.gov These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or twisting of bonds. q-chem.com

Theoretical vibrational analysis is crucial for assigning the bands observed in experimental spectra. nih.govnih.gov For this compound, characteristic vibrations would include C-F stretching from the difluoromethyl group, O-H stretching from the hydroxyl group, and various stretching and deformation modes of the pyrimidine ring. vulcanchem.com Comparing the computed frequencies with experimental FT-IR and FT-Raman data allows for a detailed and accurate interpretation of the molecule's vibrational signature. nih.govmdpi.com

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Specific vibrational frequency data for this compound is not available from the search results. This table illustrates the format.

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | Data not available | ~3200 vulcanchem.com |

| C-H stretch (ring) | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

| C-F stretch | Data not available | ~1100-1200 vulcanchem.com |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscirp.org

For this compound, analysis of the FMOs reveals how the difluoromethyl and hydroxyl substituents affect the electronic distribution. The HOMO is likely to be located on the electron-rich pyrimidine ring and the oxygen atom, while the LUMO may be distributed across the ring and the electron-withdrawing difluoromethyl group. The energy gap helps in predicting the molecule's behavior in charge transfer interactions. nih.goviaea.org These calculations are essential for designing molecules with specific electronic properties. iaea.org

Table 3: Hypothetical Frontier Molecular Orbital Properties No specific HOMO/LUMO energy values were found for this compound. The table is for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Advanced Quantum Chemical Calculations (e.g., Møller-Plesset Perturbation Theory)

While DFT is a versatile tool, other advanced methods can provide more accurate electron correlation effects. Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that systematically improves upon the Hartree-Fock solution by adding electron correlation. wikipedia.orgnumberanalytics.com MP2, the second-order correction, is a common choice that offers a good balance of accuracy and computational cost for small to medium-sized molecules. wikipedia.orgsmu.edu

Applying MP2 or higher-order MP methods can refine the energy calculations and provide a benchmark for the DFT results. wikipedia.org Although computationally more demanding, these methods can be crucial for systems where electron correlation is particularly important, ensuring a more robust theoretical understanding of the molecule's properties. uni-rostock.de

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue regions represent positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are attractive to nucleophiles. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the pyrimidine nitrogens and the hydroxyl oxygen, and positive potential near the hydroxyl hydrogen and the hydrogen of the difluoromethyl group. This analysis provides a clear, intuitive picture of the molecule's reactive sites. uni-muenchen.descispace.com

Computational Simulations of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR/Raman Intensities, UV-Vis Spectra)

Computational methods can simulate various spectroscopic properties, providing data that can be directly compared with experimental measurements.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scirp.orgnih.gov These calculations help in the assignment of experimental NMR signals, which can sometimes be ambiguous, especially for complex molecules.

IR/Raman Intensities: Alongside vibrational frequencies, the intensities of IR and Raman bands can also be calculated. nih.gov This information helps in simulating the entire spectrum, allowing for a more direct comparison with experimental data and aiding in the identification of the compound. nih.govworldscientific.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, provide insight into the molecule's photophysical properties and can be used to interpret experimental UV-Vis spectra. mit.eduresearchgate.net

These computational simulations are indispensable for confirming molecular structure and for understanding the relationship between structure and spectroscopic properties. niscpr.res.in

Studies on Non-Linear Optical (NLO) Properties

Theoretical studies employing quantum chemical computations are pivotal in predicting the non-linear optical (NLO) properties of novel molecules. For compounds like this compound, Density Functional Theory (DFT) serves as a powerful tool to investigate these characteristics, which are crucial for applications in optoelectronics and photonics. The pyrimidine core, being aromatic and π-deficient, provides a suitable framework for designing NLO materials. The introduction of substituents with specific electronic properties, such as the electron-withdrawing difluoromethyl group (-CHF₂) and the electron-donating hydroxyl group (-OH), can create a "push-pull" system, enhancing the molecule's NLO response.

DFT calculations, often using functionals like B3LYP, can predict NLO parameters by analyzing the molecule's response to an external electric field. The presence of the difluoromethyl group is expected to significantly influence the electronic distribution and polarizability of the pyrimidine ring. Computational studies on similar heterocyclic compounds demonstrate that the incorporation of fluorine-containing groups can lead to a notable enhancement in NLO properties. This is often attributed to the high electronegativity of fluorine, which modulates the charge distribution across the molecule. Research on other organic molecules has shown that computational methods can reliably predict NLO behavior, guiding the synthesis of materials with significant second-order molecular nonlinearity. researchgate.net

The electric dipole moment (μ) and the first-order hyperpolarizability (β) are key quantitative descriptors of a molecule's NLO activity. These parameters are routinely calculated using DFT methods, such as B3LYP and HSEH1PBE, combined with appropriate basis sets like 6-311+G(d,p). journaleras.com The dipole moment reflects the asymmetry of the charge distribution in the molecule, a prerequisite for second-order NLO effects. The hyperpolarizability measures the deviation from a linear response to a strong applied electric field and is a direct indicator of the NLO potential of a material.

For this compound, the difluoromethyl group at the 2-position and the hydroxyl group at the 4-position are expected to create a significant dipole moment. Computational studies on related fluorinated pyridine (B92270) derivatives have shown that such substitutions lead to large hyperpolarizability values, often several times greater than that of the reference material, urea. journaleras.com For example, calculations on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) revealed a large first hyperpolarizability value, indicating its promise as an NLO material. journaleras.com These computational approaches provide crucial insights into the structure-property relationships that govern NLO activity, allowing for the rational design of new materials. researchgate.netrsc.org

Table 1: Calculated Electric Dipole Moment (μ) and First Hyperpolarizability (β) of Related Heterocyclic Compounds

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [esu] |

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 4.885 | 318.780 x 10⁻³² |

| 5-(trifluoromethyl)pyridine-2-thiol | HSEH1PBE/6-311+G(d,p) | 4.802 | 308.932 x 10⁻³² |

| 5-bromo-2-(trifluoromethyl)pyridine | B3LYP/6-31++G(d,p) | 3.38 | 74.44 x 10⁻³² |

| Urea (reference) | B3LYP | 1.671 | 0.3728 x 10⁻³⁰ |

This table presents data from computational studies on related compounds to illustrate the typical values obtained through DFT calculations. Data for this compound is not available. Source: journaleras.com

Thermodynamic Property Calculations and Stability Assessments

Computational chemistry provides essential tools for assessing the thermodynamic properties and stability of molecules like this compound. DFT calculations are commonly used to perform geometric optimization, which identifies the molecule's lowest energy (most stable) conformation. researchgate.net These calculations also yield important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are fundamental to understanding the molecule's stability and reactivity. A critical aspect for this compound is the tautomeric equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms, a common feature for hydroxylated pyrimidines. vulcanchem.com Computational methods can predict the relative stability of these tautomers.

Application of Molecular Docking and Computational Design Principles in Chemical Research

Molecular docking and other computational design principles are indispensable in modern chemical and pharmaceutical research. These in silico techniques are used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govnih.gov This approach accelerates the discovery of new therapeutic agents by prioritizing compounds for synthesis and experimental testing. The process involves generating a 3D model of the ligand and placing it into the binding site of a target protein, followed by the use of a scoring function to estimate the binding affinity. researchgate.net

Molecular docking simulations provide detailed insights into the specific interactions that stabilize a ligand within a protein's binding site. nih.govresearchgate.net For this compound, key structural features would govern its binding. The hydroxyl group at the 4-position and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. vulcanchem.com The difluoromethyl group, while primarily electron-withdrawing, can also participate in hydrophobic interactions. researchgate.net

Studies on related fluorinated pyrimidine derivatives have successfully used docking to understand their mechanism of action. For example, molecular docking of fluorinated diarylureas linked to a pyrrolo[2,3-d]pyrimidine scaffold into the active site of VEGFR-2 revealed key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. nih.gov Similarly, docking studies of pyrazole (B372694) derivatives containing a difluoromethyl group have been used to explore their binding modes within cyclooxygenase (COX) enzymes. dntb.gov.uaresearchgate.net These studies help elucidate the precise orientation and intermolecular forces, such as hydrogen bonds and π-alkyl interactions, that drive ligand binding and affinity. researchgate.net

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. Computational methods are integral to exploring SAR by correlating a compound's structural features with its activity. For the pyrimidine scaffold, SAR studies have shown that the nature of substituents at various positions significantly influences biological effects. nih.govresearchgate.net

The introduction of a difluoromethyl group at the C-2 position and a hydroxyl group at the C-4 position of the pyrimidine ring in this compound would have distinct steric and electronic effects. vulcanchem.comnih.gov Computational SAR studies on 2,4-disubstituted pyrimidines have demonstrated that cholinesterase inhibition is sensitive to the steric and electronic properties of the substituents at both the C-2 and C-4 positions. nih.gov For example, the presence and position of fluorine atoms can drastically alter inhibitory potency and selectivity. nih.govnih.gov By computationally modeling a series of related analogues, researchers can build predictive SAR models that guide the design of more potent and selective compounds. researchgate.net

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method significantly reduces the time and cost of drug discovery by narrowing down the number of molecules that need to be synthesized and tested experimentally. researchgate.net There are two main approaches: ligand-based VS, which searches for molecules similar to a known active compound, and structure-based VS, which docks library compounds into the 3D structure of a biological target. researchgate.net

The process typically involves preparing a digital library of compounds, which can range from thousands to millions of molecules. nih.govyoutube.com These compounds are then computationally docked into the target's binding site, and a scoring function ranks them based on their predicted binding affinity. nih.govyoutube.com For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors of human thymidylate synthase. nih.gov This approach allows for the rapid evaluation of vast chemical spaces, accelerating the identification of promising lead compounds for further development.

Derivative Synthesis and Structural Modification Strategies

Rational Design Principles for Novel Pyrimidine (B1678525) Derivatives

The design of new pyrimidine derivatives is a scientifically driven process that relies on established principles to guide the synthesis of molecules with desired characteristics. researchgate.netresearchgate.net

Systematic Modifications of the Pyrimidine Ring System

The pyrimidine ring is a versatile scaffold that allows for systematic modifications at various positions. nih.govontosight.ai Strategic alterations to the core pyrimidine structure are fundamental to the development of new chemical entities. The electron-deficient nature of the 2-, 4-, and 6-positions, in contrast to the less electron-deficient 5-position, dictates the reactivity and the types of substitutions that can be successfully achieved. wikipedia.org

Key modifications often involve the condensation of β-dicarbonyl compounds with N-C-N containing reagents, a primary method for pyrimidine synthesis. wikipedia.org Another approach is the replacement of substituents, such as a chlorine atom at the 2-position, with various nucleophiles, although this can sometimes result in lower yields, especially with arylamines. nih.gov Computational studies have also shed light on pyrimidine ring-opening and reconstruction strategies, offering novel pathways for diversification. researchgate.net

Strategic Introduction of Diverse Substituents

The introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and halogenated moieties, is a critical strategy in the design of novel pyrimidine derivatives. wikipedia.orgresearchgate.net The nature of these substituents significantly influences the physicochemical and biological properties of the resulting molecules. For instance, the incorporation of different functional groups can alter a compound's activity, selectivity, and pharmacokinetic profile. nih.gov

Research has shown that even small changes, such as the substitution of a methyl group on a pyrazole (B372694) ring with other alkyl groups, can impact the activity of pyrimidine derivatives. nih.gov The strategic placement of these substituents is guided by an understanding of the structure-activity relationships (SAR) to enhance interactions with biological targets. nih.gov

Table 1: Examples of Substituent Effects on Pyrimidine Derivatives

| Substituent Type | Position on Pyrimidine Ring | Observed Effect | Reference |

| Aryl and Heteroaryl | 2, 4, 5, or 6 | Can generate highly functionalized derivatives with greater affinity for biological targets. | nih.gov |

| Morpholino | 6 | Resulted in compounds with RET inhibition levels around 100-150 nM. | nih.gov |

| N-methyl-1H-pyrazole | 6 | Decreased activity compared to morpholino derivatives. | nih.gov |

| Alkenyl and Alkyl | Not specified | Can be transferred to the pyrimidine scaffold to yield desired products in good yields. | researchgate.net |

Exploration of Annulation and Fused Ring Systems

The fusion of the pyrimidine ring with other cyclic systems, known as annulation, is a powerful strategy for creating structurally diverse and complex molecules. researchgate.net These fused ring systems can lead to novel compounds with unique three-dimensional shapes and improved biological activities. nih.govfrontiersin.org

Various synthetic methods have been developed to construct fused pyrimidine derivatives. For example, a cascade Wolff rearrangement and double N-acylation reaction has been used for the one-pot synthesis of fused pyrimidinediones. researchgate.net Additionally, the reaction of imine compounds with nitrogenous reagents can lead to the formation of annulated heterocyclic systems. researchgate.net The resulting fused systems, such as thienopyrimidines and pyrazolopyrimidines, often exhibit a broad spectrum of biological activities. nih.govfrontiersin.org

Strategies for Optimizing Molecular Properties through Derivatization

Modulation of Lipophilicity via Fluorine Incorporation

The introduction of fluorine atoms into a molecule is a widely used strategy to modulate its lipophilicity, a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov The effect of fluorination on lipophilicity is complex and context-dependent. nih.gov While polyfluoroalkylation often increases lipophilicity, in some cases, the incorporation of fluorine can lead to a decrease or a non-linear relationship. nih.govacs.org

Table 2: Impact of Fluorination on Lipophilicity (logD 7.4) of 2-Substituted Pyridines

| Substituent | logD 7.4 | Change in Lipophilicity | Reference |

| 2-(methylthio)pyridine | 1.69 | Baseline | nih.gov |

| 2-(difluoromethylthio)pyridine | 1.95 | Modest Increase | nih.gov |

| 2-(trifluoromethylthio)pyridine | 2.13 | Greatest Increase | nih.gov |

Application of Bioisosteric Replacements in Molecular Design

Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. nih.gov This strategy is employed to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties of a lead compound. acs.orgnih.gov

A classic example is the use of a 1,2,4-triazole (B32235) as a bioisostere for an amide group, which can lead to improved potency and metabolic stability. acs.org The choice of a suitable bioisostere is critical, as not all replacements will be favorable. For instance, while a 1,2,4-triazole proved to be a successful amide bioisostere in one study, other heterocycles like oxadiazole, thiazole, and pyridine (B92270) were not. acs.org The selection of a bioisostere is a careful balancing act to optimize multiple molecular properties simultaneously.

Development and Screening of Pyrimidine Derivative Libraries for Chemical Biology Studies

The strategic development and subsequent high-throughput screening of chemical libraries are fundamental to chemical biology and drug discovery. The pyrimidine scaffold, a core component of the subject compound 2-(difluoromethyl)pyrimidin-4-ol, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds, including natural products and FDA-approved drugs. acs.orgnih.gov The creation of pyrimidine derivative libraries allows for a systematic exploration of structure-activity relationships (SAR), enabling the identification of novel molecules with desired biological functions. nih.gov

The process begins with the design and construction of a library of molecules based on a central pyrimidine core. This involves the strategic and often combinatorial synthesis of derivatives where different functional groups are installed at various positions on the pyrimidine ring (e.g., positions 2, 4, 5, and 6). nih.gov This approach generates a diverse collection of related compounds, which can then be tested for activity against biological targets. For instance, starting with a scaffold like 2,4,6-trichloropyrimidine, chemists can perform sequential displacement of the chlorine atoms through reactions like nucleophilic aromatic substitutions (SNAr) or cross-coupling reactions to build a diverse library. nih.gov

A powerful modern approach is the use of DNA-Encoded Library Technology (DELT). nih.gov In DELT, each small molecule in the library is covalently linked to a unique DNA tag that serves as an identifiable barcode. acs.org This technology permits the rapid generation and interrogation of massive libraries, sometimes containing billions of distinct compounds, against a protein target of interest. nih.gov The screening process identifies molecules that bind with high affinity to the target, and the attached DNA barcode allows for their rapid identification. nih.gov

High-throughput screening (HTS) is the cornerstone for evaluating these libraries to find potential drug candidates. nih.govnih.gov These screening campaigns can utilize various assay formats:

Biochemical Assays: These in vitro assays measure the direct effect of a compound on a purified biological target, such as the inhibition of a specific enzyme's activity. nih.gov

Cell-based Assays: These assays measure a compound's effect within a living cell, providing insights into its activity in a more biologically relevant context. nih.gov

For example, in the search for kinase inhibitors, a prevalent target for pyrimidine derivatives, libraries are often screened against a panel of kinases to determine both potency and selectivity. acs.orgnih.gov The data below illustrates typical results from such a screening campaign, showing how modifications to a pyrimidine core can drastically alter its inhibitory activity against a specific kinase.

Table 1: Exemplary Structure-Activity Relationship (SAR) Data for Pyrimidine Derivatives as Kinase Inhibitors

| Compound ID | R¹ Substituent (4-position) | R² Substituent (2-position) | Kinase Inhibition (IC₅₀, µM) |

| A-1 | -NH-phenyl | -H | 15.2 |

| A-2 | -NH-(4-fluorophenyl) | -H | 8.5 |

| A-3 | -O-phenyl | -H | > 50 |

| B-1 | -NH-phenyl | -CH₃ | 12.8 |

| B-2 | -NH-phenyl | -CF₃ | 1.1 |

| B-3 | -NH-phenyl | -CHF₂ | 3.4 |

This table is a representative example created for illustrative purposes based on common SAR findings in medicinal chemistry literature; it does not represent data for a specific named compound but illustrates the principles of derivative screening.

The data in the table demonstrates key SAR principles. The switch from an aniline (B41778) (-NH-phenyl) to a fluoroaniline (B8554772) group at R¹ (Compound A-2 vs. A-1) improves potency. The change from an amine linkage to an ether linkage at R¹ (Compound A-3 vs. A-1) results in a significant loss of activity, highlighting the importance of the hydrogen bond-donating amine. At the R² position, the introduction of an electron-withdrawing trifluoromethyl group (-CF₃) (Compound B-2) leads to a substantial increase in potency compared to unsubstituted (B-1) or difluoromethyl-substituted (B-3) analogs.

Following initial screening, "hit" compounds are validated and subjected to lead optimization, a process involving further chemical modifications to enhance potency, selectivity, and drug-like properties. nih.gov This iterative cycle of design, synthesis, and screening is a powerful engine in chemical biology for discovering novel chemical probes to study biological processes and for identifying promising new therapeutic candidates. gsconlinepress.com

Emerging Research Directions and Applications in Organic Synthesis

2-(Difluoromethyl)pyrimidin-4-ol as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of this compound, featuring a reactive pyrimidine (B1678525) core and the influential difluoromethyl group, positions it as a valuable starting material in multi-step organic synthesis. Its utility is particularly evident in the construction of intricate molecules with potential therapeutic applications.

Utility as a Precursor in the Synthesis of Bioactive Compounds

The pyrimidine scaffold is a well-established pharmacophore found in a myriad of approved drugs and clinical candidates. mdpi.com The introduction of a difluoromethyl group at the 2-position can significantly modulate the electronic properties and metabolic stability of the pyrimidine ring, making this compound an attractive precursor for novel bioactive compounds. Research has demonstrated that pyrimidine derivatives are integral to the development of agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comresearchgate.net For instance, the pyrimidine core is central to the mechanism of action of certain kinase inhibitors used in oncology. mdpi.com The strategic modification of the pyrimidine skeleton, a process for which this compound is well-suited, allows for the generation of extensive libraries of compounds for biological screening. nih.gov The synthesis of new pyrimidine derivatives is a thriving area of research, with a continuous stream of reports on novel compounds with promising in vitro and in vivo activities. nih.gov

Contribution to the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The chemical reactivity of this compound allows for its participation in a variety of bond-forming reactions, which are fundamental to the assembly of complex molecular frameworks. The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly after activation of the hydroxyl group at the 4-position into a better leaving group, such as a chloride. This facilitates the introduction of various carbon and heteroatom nucleophiles. For example, the reaction of a chloropyrimidine with amines or thiols is a common strategy for forging carbon-nitrogen and carbon-sulfur bonds, respectively. mdpi.com Furthermore, the pyrimidine ring can be functionalized through cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. These reactions are instrumental in elaborating the core structure and introducing diverse substituents that can fine-tune the biological activity of the final product. The ability to readily form these crucial bonds underscores the value of this compound as a versatile building block in synthetic organic chemistry.

Continuous Development of Novel Difluoromethylation Methodologies

The growing importance of difluoromethylated compounds in medicinal chemistry has spurred the development of new and efficient methods for introducing the CHF2 group onto various molecular scaffolds. While the direct synthesis of this compound may involve established routes, the broader field of difluoromethylation is an area of active research. Recent advancements include the use of photoredox catalysis to generate difluoromethyl radicals from stable precursors. rsc.org These methods often operate under mild reaction conditions and exhibit good functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. rsc.org The development of novel difluoromethylating reagents is also a key focus, with the aim of improving reaction efficiency, selectivity, and operational simplicity. These ongoing efforts in methodology development will likely provide more streamlined and versatile routes to this compound and other difluoromethylated pyrimidines in the future.

Integration of Chemoinformatics and Database Mining in Pyrimidine-based Research

The vast and ever-expanding chemical space of pyrimidine derivatives necessitates the use of computational tools to guide and accelerate the research process. Chemoinformatics and data mining have become indispensable in modern drug discovery. nih.gov Large chemical databases can be mined to identify pyrimidine-containing compounds with desired structural features or predicted biological activities. nih.govdndi.org For instance, chemoinformatic analyses, such as Tanimoto similarity and principal moment of inertia (PMI) analysis, can be used to assess the molecular diversity of a library of pyrimidine derivatives and guide the design of new compounds with enhanced three-dimensional character. researchgate.net Molecular docking studies are routinely employed to predict the binding interactions of pyrimidine-based ligands with their biological targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov This in silico approach can save significant time and resources by focusing experimental efforts on the most promising candidates. dndi.org

Future Perspectives in the Synthesis and Scientific Exploration of Difluoromethylated Pyrimidine Derivatives

The future of research involving this compound and related compounds appears promising, with several exciting avenues for exploration. The continued development of novel synthetic methodologies will undoubtedly facilitate the synthesis of increasingly complex and diverse difluoromethylated pyrimidine derivatives. A key area of focus will likely be the development of more enantioselective methods for the synthesis of chiral pyrimidines, as stereochemistry often plays a critical role in biological activity.

Furthermore, the integration of artificial intelligence and machine learning into the drug discovery pipeline is poised to revolutionize the field. These technologies can be used to analyze vast datasets of chemical and biological information to identify novel drug targets, predict the activity of virtual compounds, and optimize synthetic routes.

The unique properties conferred by the difluoromethyl group suggest that these compounds will continue to be of great interest in the development of new therapeutic agents. As our understanding of the intricate roles that pyrimidines play in biological systems deepens, the demand for versatile building blocks like this compound is set to grow, paving the way for the discovery of the next generation of innovative medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.